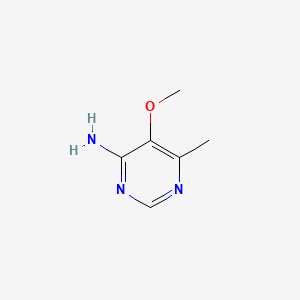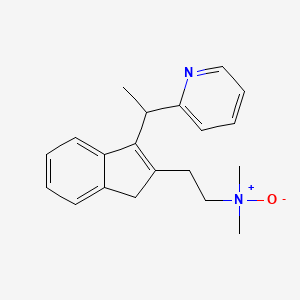
Hetester PMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hetester PMA is a chemical compound commonly used in cosmetic formulations. It serves as a skin-conditioning agent and emollient, making the skin smooth and supple. This compound is also utilized in various industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol myristyl ether acetate typically involves the reaction of propylene glycol with myristyl alcohol, followed by acetylation. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propylene glycol myristyl ether acetate is carried out using large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with careful monitoring of reaction parameters to optimize production efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Hetester PMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Hetester PMA has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Incorporated into pharmaceutical formulations for its emollient properties.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications
Mecanismo De Acción
The mechanism of action of propylene glycol myristyl ether acetate involves its interaction with the skin’s surface, where it acts as an emollient. It helps to retain moisture and improve the skin’s texture by forming a protective barrier. The molecular targets and pathways involved include the skin’s lipid matrix and hydration pathways .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol methyl ether acetate: Used as a solvent in inks, coatings, and cleaners.
PPG-3 myristyl ether: Acts as an emollient and emulsifier in cosmetic formulations.
Uniqueness
Hetester PMA is unique due to its specific combination of propylene glycol and myristyl alcohol, which provides distinct emollient properties and compatibility with various formulations. Its ability to improve skin texture and hydration sets it apart from other similar compounds .
Propiedades
Número CAS |
135326-54-4 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.51 |
Nombre IUPAC |
1-tetradecoxypropan-2-yl acetate |
InChI |
InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(2)22-19(3)20/h18H,4-17H2,1-3H3 |
Clave InChI |
PCRBTNZNEYJDCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)

